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Abstract: Dihomo-y-linolenic acid (DGLA, 20:3n-6) is a polyunsaturated fatty acid of significant
interest due to its position at a critical metabolic juncture, leading to the synthesis of both anti-
inflammatory and pro-inflammatory lipid mediators.[1][2] While DGLA is present in low
proportions in mammalian tissues, its derivatives, such as prostaglandin E1 (PGEL1), possess
anti-inflammatory, vasodilatory, and anti-proliferative properties.[1][3] However, direct natural
sources of DGLA are exceptionally scarce, making its study and application challenging.[4][5]
[6] This technical guide provides an in-depth overview of the primary routes to obtaining DGLA,
focusing on precursor-rich natural oils and microbial fermentation. It details the metabolic
pathways of DGLA and provides established experimental protocols for its production and
quantification.

Primary Sources of Dihomo-y-Linolenic Acid

Direct dietary sources of DGLA are limited to trace amounts in animal products.[4][7] Therefore,
the primary strategy for increasing DGLA levels is through the dietary intake of its immediate
precursor, y-linolenic acid (GLA, 18:3n-6), which is efficiently converted to DGLA in the body by
the elongase enzyme ELOVL5.[1][8] More recently, biotechnological production using
genetically engineered microorganisms has emerged as a direct and high-yield source.
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Precursor-Rich Botanical Oils

Several plant seed oils are rich sources of GLA. Upon consumption, GLA bypasses the rate-
limiting A6-desaturase step in omega-6 metabolism and is rapidly elongated to DGLA.[8][9]

Table 1: GLA Content in Commercially Important Botanical Oils

y-Linolenic Acid (GLA)

Oil Source Scientific Name Content (% of total fatty
acids)

Borage Oil Borago officinalis 18 - 26%][1]

Blackcurrant Seed Oil Ribes nigrum 15 - 20%[1]

Evening Primrose QOil Oenothera biennis 7 - 10%[1]

| Spirulina Oil | Arthrospira platensis | 10 - 20% of total fatty acids[10] |

Microbial Fermentation

Microorganisms offer a scalable and direct method for producing DGLA-rich oils. This is often
achieved by using strains of oleaginous fungi or microalgae, particularly mutants deficient in
the A5-desaturase enzyme, which prevents the conversion of DGLA to arachidonic acid (AA).
[51[11]

Table 2: DGLA Production in Microbial Systems
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. DGLA Content
. Strain .
Organism . DGLA Yield (% of total Reference
Information .
fatty acids)
S14 (A5
Mortierella desaturase-
. . 7.0-8.1¢g/L 43.9% [11][12]
alpina defective
mutant)
P127 (A5 o
Lobosphaera Not specified in
o desaturase ~30% [5]
incisa g/L
mutant)

| Mucor circinelloides | D6E (GLELO) overexpressing strain | 74.61 mg/L | 5.72% |[13] |

Animal Products

DGLA is present in very small quantities in various animal products, which are not considered a
practical source for extraction or therapeutic use but contribute to baseline dietary intake.[3][4]
Foods containing trace amounts include poultry, beef, pork, eggs, and certain sausages.[7][14]
[15]

Metabolic Pathways of DGLA

DGLA sits at a crucial branch point in the omega-6 fatty acid metabolic pathway. Its fate
determines the balance of signaling molecules that can either promote or resolve inflammation.
Linoleic acid (LA) is converted to GLA by A6-desaturase, and GLA is then elongated to DGLA.
[1][4] From there, DGLA can follow three primary routes.

o COX Pathway: Metabolized by cyclooxygenase (COX) enzymes to produce anti-
inflammatory series-1 prostaglandins (e.g., PGE1).[1][9]

o LOX Pathway: Converted by 15-lipoxygenase (LOX) to 15-hydroxyeicosatrienoic acid (15-
HETrE), which also has anti-inflammatory properties.[1][9]

o Ab-Desaturase Pathway: Converted by the A5-desaturase enzyme to arachidonic acid (AA),
the precursor to pro-inflammatory series-2 prostaglandins and series-4 leukotrienes.[1][4]
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Caption: Metabolic pathway of Dihomo-y-linolenic acid (DGLA).

Experimental Protocols
Protocol for DGLA Production in Mortierella alpina

This protocol is based on the industrial fermentation methods developed for a A5 desaturase-
defective mutant strain (S14) of M. alpina.[11][12]

1. Culture Medium Preparation:

e Prepare a fermentation medium containing 2% glucose and 3.1% soy flour as the nitrogen
source. Soy flour has been shown to be highly effective for DGLA production.[12]

 Sterilize the medium in a suitable fermenter (e.g., 50-L jar fermenter or 10-kL industrial

fermenter).
2. Inoculation and Fermentation:
 Inoculate the sterile medium with a seed culture of M. alpina S14.

e Maintain the cultivation temperature at 26°C. Shifting the temperature to 28°C has been
shown to reduce the percentage of DGLA in total fatty acids.[12]

» Continue cultivation for 7 to 12 days. Monitor cell growth (dry cell weight) and DGLA

production periodically.
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3. Harvesting:

After the fermentation period (e.g., 12 days), harvest the fungal biomass by centrifugation or
filtration.

Wash the biomass with sterile water to remove residual medium components.

Lyophilize (freeze-dry) the biomass to obtain a dry powder for lipid extraction.
Expected Outcome:

e Under optimal conditions in a 10-kL fermenter, DGLA production can reach 7.0 g/L, with the
DGLA content comprising 43.9% of total fatty acids.[12] The other major fatty acids are
typically palmitic, stearic, oleic, linoleic, and lignoceric acids.[12]

Protocol for Extraction and Quantification of DGLA from
Microbial Biomass

This protocol describes a general workflow for extracting lipids from microbial biomass and
quantifying DGLA using gas chromatography (GC). It is synthesized from methods used for
microalgae and fungi.[5][16]

1. Cell Lysis and Lipid Extraction (Modified Bligh & Dyer Method):

e Weigh 4 grams of freeze-dried biomass powder.

¢ Add the powder to a solvent mixture of methanol/chloroform/water (200:100:80 ml).
o To ensure complete cell wall disruption, sonicate the mixture for 20 minutes.[16]

 After sonication, a two-phase system will form. The lower chloroform phase contains the
lipids.

o Carefully collect the lower chloroform phase. Evaporate the solvent under a stream of
nitrogen gas to obtain the total lipid extract.

2. Transesterification to Fatty Acid Methyl Esters (FAMES):

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://scispace.com/pdf/industrial-production-of-dihomo-g-linolenic-acid-by-a-d5-35619pw6mh.pdf
https://scispace.com/pdf/industrial-production-of-dihomo-g-linolenic-acid-by-a-d5-35619pw6mh.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7551185/
https://nanobioletters.com/wp-content/uploads/2021/06/22846808111.31663174.pdf
https://nanobioletters.com/wp-content/uploads/2021/06/22846808111.31663174.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Resuspend the dried lipid extract in a known volume of a solvent like hexane.
Add a reagent for transesterification, such as 2% sulfuric acid in methanol.

Incubate the reaction at 85°C for 1.5 hours to convert the fatty acids in triacylglycerols and
phospholipids into their corresponding FAMES.[5]

Stop the reaction by adding water. Extract the FAMESs into hexane.
. Gas Chromatography (GC) Analysis:

Inject a small fraction of the hexane layer containing the FAMEs into a gas chromatograph
equipped with a flame ionization detector (GC-FID).

Use a suitable capillary column (e.g., Supelcowax™ 10) for separation.

The temperature program should be optimized to separate C20:3 (DGLA) from other fatty
acids.

Identify the DGLA peak by comparing its retention time with that of a pure DGLA methyl ester
standard.

. Quantification:

For absolute quantification, add an internal standard (e.g., nonadecanoic acid, 19:0) to the
lipid extract before the transesterification step.[17]

Calculate the concentration of DGLA by comparing the peak area of the DGLA methyl ester
to the peak area of the internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Dihomo-y-Linolenic Acid (DGLA): A Technical Guide to
Natural Sources, Metabolism, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b153971#natural-sources-of-dihomo-linolenic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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